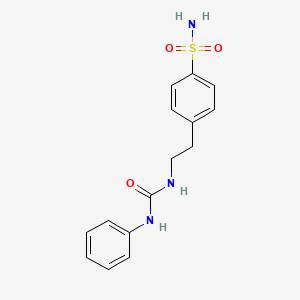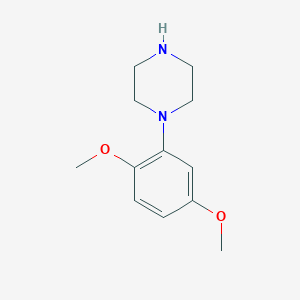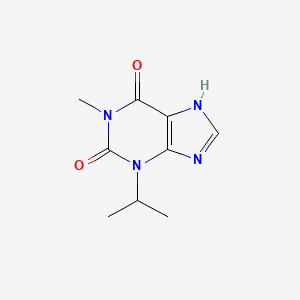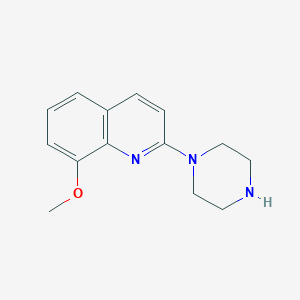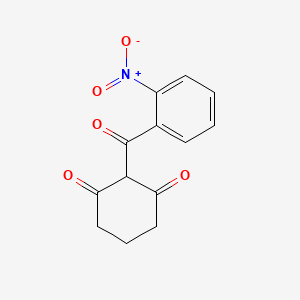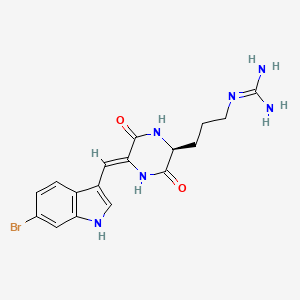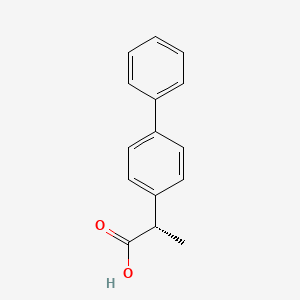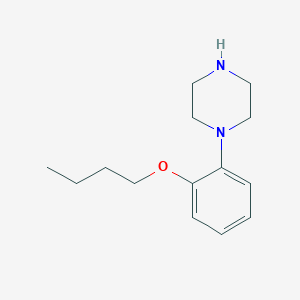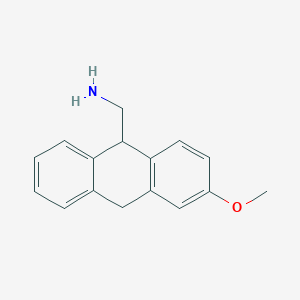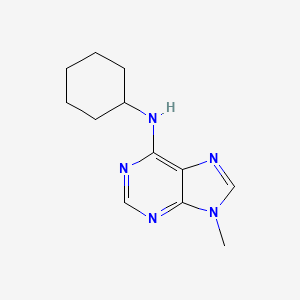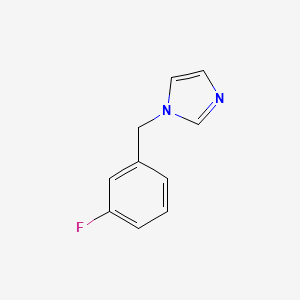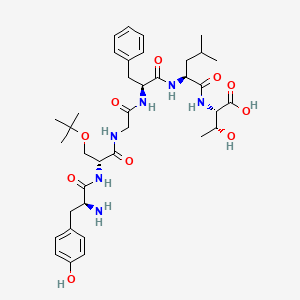
n-Benzyl-4-sulfamoyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Benzyl-4-Sulfamoyl-Benzamide involves the reaction of 4-sulfamoylbenzoic acid with 1-phenylmethanamine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the condensation reaction. Industrial production methods may involve the use of advanced techniques such as ultrasonic irradiation to enhance the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
N-Benzyl-4-Sulfamoyl-Benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl-4-Sulfamoyl-Benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its inhibitory effects on carbonic anhydrase II, which has implications in biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
N-Benzyl-4-Sulfamoyl-Benzamide exerts its effects by inhibiting the enzyme carbonic anhydrase II . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The molecular targets involved in this mechanism include the active site residues of carbonic anhydrase II .
Comparison with Similar Compounds
N-Benzyl-4-Sulfamoyl-Benzamide can be compared with other similar compounds, such as:
N-Benzyl-Benzamide: Lacks the sulfamoyl group, resulting in different chemical properties and biological activities.
This compound Derivatives: These derivatives may have additional functional groups that modify their chemical and biological properties.
The uniqueness of this compound lies in its potent inhibition of carbonic anhydrase II, which distinguishes it from other related compounds .
Properties
CAS No. |
107619-27-2 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-benzyl-4-sulfamoylbenzamide |
InChI |
InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
InChI Key |
CZKNSZUJCJHTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


